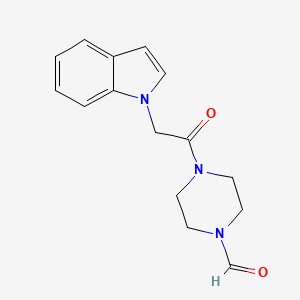
4-(1H-indol-1-ylacetyl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde is a compound that features an indole moiety, a piperazine ring, and an aldehyde functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Piperazine Introduction: The acetylated indole is reacted with piperazine to form the desired compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.
Applications De Recherche Scientifique
4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Indole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Indole derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde include other indole derivatives such as:
Indole-3-carboxaldehyde: Known for its anticancer and antimicrobial properties.
Indole-2-carboxamide: Exhibits strong enzyme inhibitory activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of 4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde lies in its combination of the indole moiety with a piperazine ring and an aldehyde group, which may confer distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
4-(2-indol-1-ylacetyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H17N3O2/c19-12-16-7-9-17(10-8-16)15(20)11-18-6-5-13-3-1-2-4-14(13)18/h1-6,12H,7-11H2 |
Clé InChI |
BITPUIKSYQCAST-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)C(=O)CN2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B14878494.png)
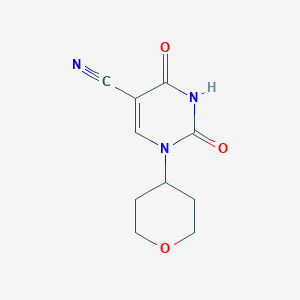
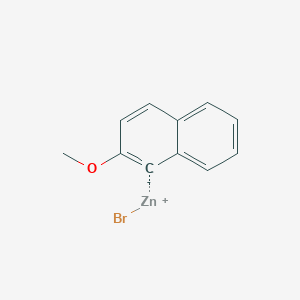
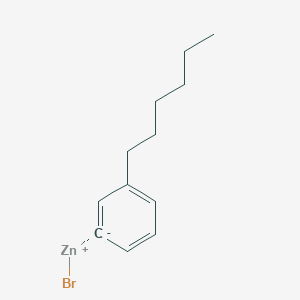
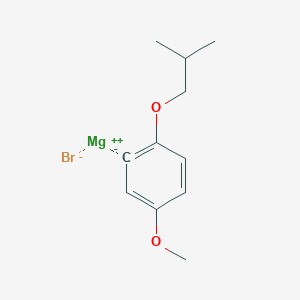
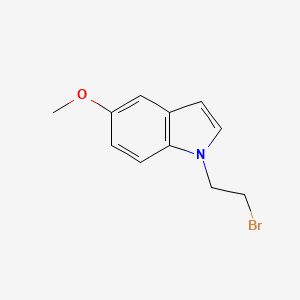
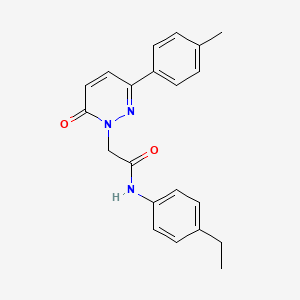
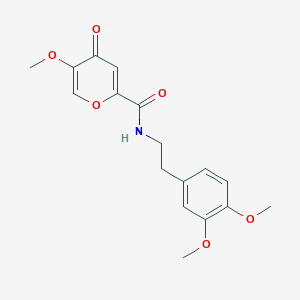
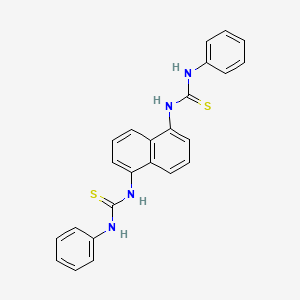
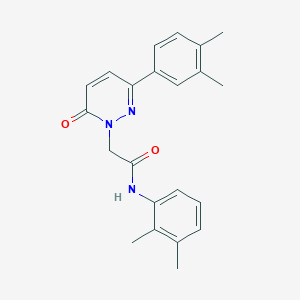
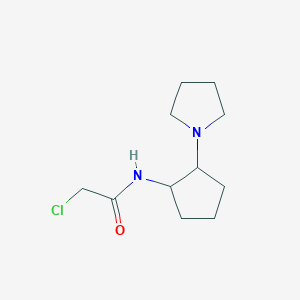


![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
